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Abstract
Tiflucarbine (also known as BAY-P 4495) is an experimental synthetic compound that has

garnered interest for its potential antidepressant effects.[1] This technical guide provides a

comprehensive overview of the chemical structure of Tiflucarbine, alongside a detailed

exploration of its currently understood mechanisms of action, specifically its roles as a

serotonin receptor agonist and a calmodulin inhibitor. While a detailed, publicly available

synthesis protocol with specific experimental data remains elusive, this document outlines the

key structural features and biological pathways associated with this compound.

Chemical Structure and Properties
Tiflucarbine is a structurally novel tetracyclic compound featuring a thieno[3,2-e]pyrido[4,3-

b]indole core. This intricate heterocyclic system is responsible for its unique pharmacological

profile.

Systematic Nomenclature and Identifiers
The systematic name for Tiflucarbine according to the International Union of Pure and Applied

Chemistry (IUPAC) is 9-Ethyl-4-fluoro-1-methyl-7,8,9,10-tetrahydro-6H-pyrido[4,3-b]thieno[3,2-

e]indole.[1] Key identifiers for Tiflucarbine are summarized in the table below for easy

reference.
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Identifier Value

IUPAC Name
9-Ethyl-4-fluoro-1-methyl-7,8,9,10-tetrahydro-

6H-pyrido[4,3-b]thieno[3,2-e]indole

CAS Number 89875-86-5

Molecular Formula C₁₆H₁₇FN₂S

Molecular Weight 288.38 g/mol

Canonical SMILES
CCN1CCC2=C(C1)C3=C4C(=CSC4=C(C=C3N

2)F)C

InChI Key BNKIWXODDDABSJ-UHFFFAOYSA-N

Structural Features
The core of Tiflucarbine is a fused four-ring system. This includes a thiophene ring fused to an

indole, which is in turn fused to a piperidine ring. The fluorine atom at the 4-position and the

ethyl group on the piperidine nitrogen are notable features that likely influence its binding

affinity and pharmacological activity.

Synthesis of Tiflucarbine
A detailed, step-by-step experimental protocol for the synthesis of Tiflucarbine, including

specific reaction conditions, yields, and purification methods, is not readily available in publicly

accessible scientific literature or patent databases. However, the synthesis of the core

thieno[3,2-e]pyrido[4,3-b]indole scaffold likely involves multi-step organic synthesis strategies

common in medicinal chemistry for the construction of complex heterocyclic systems.

General approaches to analogous structures often involve the construction of the indole core,

followed by annulation of the thiophene and piperidine rings through various cyclization

reactions. The introduction of the fluoro and ethyl substituents would be key steps in the

synthetic route. Researchers interested in the synthesis of Tiflucarbine would likely need to

devise a synthetic strategy based on methodologies reported for structurally related

compounds.

Mechanism of Action
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Tiflucarbine's pharmacological effects are attributed to its interaction with multiple biological

targets. It primarily functions as an agonist of the 5-HT₁ and 5-HT₂ serotonin receptor families

and as an inhibitor of calmodulin.

Serotonin Receptor Agonism
Tiflucarbine has been shown to act as an agonist at both 5-HT₁ and 5-HT₂ serotonin

receptors.[1] This dual agonism is believed to contribute to its potential antidepressant

properties.

Activation of the 5-HT₁A receptor, a G-protein coupled receptor (GPCR), typically leads to the

inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP).

This, in turn, reduces the activity of Protein Kinase A (PKA).
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Tiflucarbine's 5-HT1A Receptor Agonist Pathway.

As an agonist at the 5-HT₂A receptor, Tiflucarbine activates the Gq/11 signaling pathway. This

leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-

bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the

release of intracellular calcium (Ca²⁺), and DAG activates Protein Kinase C (PKC).
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Tiflucarbine's 5-HT2A Receptor Agonist Pathway.

Calmodulin Inhibition
In addition to its effects on serotonin receptors, Tiflucarbine also functions as a calmodulin

inhibitor.[1] Calmodulin is a ubiquitous calcium-binding protein that modulates the activity of a

wide range of enzymes, including phosphodiesterases. By inhibiting calmodulin, Tiflucarbine
can interfere with calcium-dependent signaling pathways.

Calcium ions (Ca²⁺) bind to calmodulin, activating it. The Ca²⁺-Calmodulin complex then

activates phosphodiesterase (PDE), which in turn hydrolyzes cyclic AMP (cAMP) to AMP.

Tiflucarbine inhibits the action of calmodulin, thus preventing the activation of PDE and

leading to an accumulation of cAMP.
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Tiflucarbine Action
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Tiflucarbine's Calmodulin Inhibition Pathway.

Conclusion
Tiflucarbine is a compound with a complex chemical structure and a multifaceted mechanism

of action. Its ability to act as an agonist at both 5-HT₁A and 5-HT₂A serotonin receptors,

coupled with its inhibitory effect on calmodulin, makes it a subject of significant interest in the

field of neuropharmacology and drug development. While a detailed synthesis protocol is not

publicly available, the understanding of its structure-activity relationship and its interaction with
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key signaling pathways provides a solid foundation for future research. Further investigation

into its synthesis and a more detailed elucidation of its downstream signaling effects are

warranted to fully explore its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. WO2001002355A2 - Indole synthesis - Google Patents [patents.google.com]

To cite this document: BenchChem. [Tiflucarbine: A Technical Guide to its Chemical Structure
and Biological Activity]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1213415#chemical-structure-and-synthesis-of-
tiflucarbine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science
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